molecular formula C15H12O2 B3278000 4,4'-Methylenedibenzaldehyde CAS No. 67-37-8

4,4'-Methylenedibenzaldehyde

Cat. No.: B3278000
CAS No.: 67-37-8
M. Wt: 224.25 g/mol
InChI Key: ICDOLJWVDBMASK-UHFFFAOYSA-N
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Description

4,4’-Methylenedibenzaldehyde is an organic compound with the molecular formula C15H12O2. It is a derivative of benzaldehyde, where two benzaldehyde units are connected by a methylene bridge at the para positions. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenedibenzaldehyde can be synthesized through several methods. One common method involves the condensation of benzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

2C6H5CHO+CH2OC6H4(CHO)2CH22 \text{C}_6\text{H}_5\text{CHO} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CHO})_2\text{CH}_2 2C6​H5​CHO+CH2​O→C6​H4​(CHO)2​CH2​

The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenedibenzaldehyde often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenedibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4’-Methylenedibenzoic acid.

    Reduction: It can be reduced to form 4,4’-Methylenedibenzyl alcohol.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aldehyde groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: 4,4’-Methylenedibenzoic acid.

    Reduction: 4,4’-Methylenedibenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,4’-Methylenedibenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of resins, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Methylenedibenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various chemical reactions. The methylene bridge between the benzaldehyde units also allows for unique reactivity patterns compared to other aldehydes.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aldehyde with a single benzene ring.

    4,4’-Methylenedianiline: Similar structure but with amine groups instead of aldehyde groups.

    4,4’-Methylenedibenzoic acid: The oxidized form of 4,4’-Methylenedibenzaldehyde.

Uniqueness

4,4’-Methylenedibenzaldehyde is unique due to the presence of two aldehyde groups connected by a methylene bridge. This structure allows for distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

4-[(4-formylphenyl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDOLJWVDBMASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304423
Record name 4,4′-Methylenebis[benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67-37-8
Record name 4,4′-Methylenebis[benzaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-Methylenebis[benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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